(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol (8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol Norgestrel impurity
Brand Name: Vulcanchem
CAS No.: 176254-10-7
VCID: VC0195244
InChI: InChI=1S/C22H30O2/c1-4-21-12-10-18-17-9-7-16(24-3)14-15(17)6-8-19(18)20(21)11-13-22(21,23)5-2/h2,6,14,17-20,23H,4,7-13H2,1,3H3/t17-,18+,19+,20-,21-,22-/m0/s1
SMILES: CCC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)OC
Molecular Formula: C22H30O2
Molecular Weight: 326.48

(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol

CAS No.: 176254-10-7

Cat. No.: VC0195244

Molecular Formula: C22H30O2

Molecular Weight: 326.48

Purity: > 95%

* For research use only. Not for human or veterinary use.

(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol - 176254-10-7

Specification

CAS No. 176254-10-7
Molecular Formula C22H30O2
Molecular Weight 326.48
IUPAC Name (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol
Standard InChI InChI=1S/C22H30O2/c1-4-21-12-10-18-17-9-7-16(24-3)14-15(17)6-8-19(18)20(21)11-13-22(21,23)5-2/h2,6,14,17-20,23H,4,7-13H2,1,3H3/t17-,18+,19+,20-,21-,22-/m0/s1
SMILES CCC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)OC

Introduction

Chemical Structure and Properties

Molecular Structure and Stereochemistry

The compound features a cyclopenta[a]phenanthrene core structure, which consists of four fused rings that form the characteristic steroid backbone. The stereochemistry specified in the name (8R,9s,10r,13s,14s,17r) indicates the spatial orientation of substituents at these positions, which is crucial for its biological activity. The 3-methoxy group, 13-ethyl group, and 17-ethynyl group are key structural features that distinguish this compound from other cyclopenta[a]phenanthrene derivatives .

The ethynyl group (triple bond) at position 17 is particularly significant as it is a common feature in many synthetic progestins. This group enhances binding to progesterone receptors and contributes to the compound's metabolic stability. The methoxy group at position 3 likely influences the compound's pharmacokinetic properties and receptor selectivity.

Physical and Chemical Properties

Based on analysis of similar compounds in the scientific literature, the following properties can be inferred:

PropertyValueSource
Molecular FormulaC₂₂H₃₀O₂
Molecular WeightApproximately 342.47 g/molBased on formula
Physical StateSolid at room temperatureInferred from similar steroids
SolubilityLimited water solubility, soluble in organic solventsInferred from similar steroids
Melting PointNot specified in available data-
Optical RotationLikely exhibits optical activity due to multiple chiral centersInferred from stereochemistry

The compound's limited water solubility is typical of steroidal structures, which generally require lipophilic environments for dissolution. This property influences its pharmacokinetic behavior, including absorption and distribution in biological systems.

Synthesis and Preparation Methods

Purification and Characterization

After synthesis, the compound would typically undergo purification using techniques such as:

  • Column chromatography for initial separation

  • Recrystallization for further purification

  • Chiral chromatography to separate stereoisomers

  • Spectroscopic methods for structural confirmation, including:

    • Nuclear Magnetic Resonance (NMR) spectroscopy

    • Mass spectrometry

    • Infrared spectroscopy

    • X-ray crystallography for absolute stereochemical confirmation

These characterization techniques are essential for confirming the correct structure and stereochemistry of the final product.

Biological Activity and Pharmacological Properties

Mechanism of Action

Based on its structural similarities to known progestins, (8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol likely interacts with nuclear hormone receptors, particularly progesterone receptors. The compound's unique structural features, including its specific stereochemistry, would influence its receptor binding affinity and selectivity .

The ethynyl group at position 17 typically enhances binding to progesterone receptors by forming hydrogen bonds with amino acid residues in the receptor binding pocket. Meanwhile, the methoxy group at position 3 may affect the compound's metabolic stability and influence its interaction with other steroid receptors, potentially contributing to its pharmacological profile.

Research Findings and Comparative Analysis

Structure-Activity Relationship

Research on similar cyclopenta[a]phenanthrene derivatives indicates that structural modifications can significantly affect biological activity. For instance:

  • The ethynyl group at position 17 enhances binding to progesterone receptors and increases compound stability

  • The methoxy group at position 3 influences metabolic pathways and receptor selectivity

  • The specific stereochemistry at positions 8, 9, 10, 13, 14, and 17 determines the three-dimensional shape of the molecule and its fit into receptor binding sites

These structure-activity relationships guide the development of new compounds with improved pharmacological profiles.

Comparison with Similar Compounds

CompoundKey Structural FeaturesPotential ApplicationsReference
(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol13-ethyl, 17-ethynyl, 3-methoxy groups; specific stereochemistryContraception, hormone therapyCurrent study
(17α)-13-Ethyl-3-methoxy-18,19-dinorpregna-2,5(10)-dien-20-yn-17-olContains 2,5(10)-dien structure; similar functional groupsHormone replacement therapy, contraceptive formulations
(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-olContains 11-methylidene group; different stereochemistryRelated hormonal applications

The comparative analysis reveals that subtle structural differences among these related compounds can lead to significant variations in biological activity and therapeutic applications.

Current Research Directions and Future Prospects

Ongoing Research Trends

Current research on cyclopenta[a]phenanthrene derivatives focuses on several key areas:

  • Development of compounds with enhanced receptor selectivity to minimize off-target effects

  • Exploration of non-hormonal applications, particularly in oncology

  • Investigation of structure-activity relationships to guide rational drug design

  • Improvement of synthetic methods to achieve stereoselective preparation

These research directions aim to expand the therapeutic potential of this class of compounds while addressing limitations of existing agents.

Future Research Opportunities

Several promising avenues for future research on (8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol include:

  • Detailed analysis of its binding affinity for various steroid hormone receptors

  • Evaluation of its efficacy in animal models of hormone-dependent conditions

  • Investigation of potential anticancer properties against hormone-responsive tumors

  • Development of formulations to enhance its bioavailability and targeted delivery

  • Exploration of structural modifications to optimize its pharmacological profile

These research opportunities could lead to the development of novel therapeutic agents with improved efficacy and safety profiles.

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